molecular formula C21H22N6O2 B6534387 N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1060210-37-8

N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No. B6534387
CAS RN: 1060210-37-8
M. Wt: 390.4 g/mol
InChI Key: MNOPFBBSJUGPFM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide (MPPC) is a novel member of the piperazine-1-carboxamide family of compounds that has recently been studied for its potential applications in the field of scientific research. MPPC is a highly versatile compound, exhibiting a range of unique properties, such as its ability to bind to biologically relevant molecules and its ability to function as an inhibitor of certain enzymes. This makes MPPC a useful tool for investigating the structure and function of biological systems, as well as for developing new drugs and therapies.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of potential applications in scientific research. It has been used to study the structure and function of various biological systems, including enzymes, receptors, and proteins. It has also been used to study the effects of drugs on the body, as well as to develop new drugs and therapies. Additionally, N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide has been used to study the structure of biological molecules, such as DNA and RNA, as well as to develop new diagnostic tools.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain biologically relevant molecules, such as enzymes, receptors, and proteins. It is thought that this binding leads to changes in the structure and function of the molecules, which can then lead to changes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide have not yet been fully studied. However, it is believed that the compound can affect the activity of certain enzymes, receptors, and proteins. It is also thought that N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide can affect the structure of DNA and RNA, as well as the activity of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide in laboratory experiments include its relatively simple synthesis, its ability to bind to biologically relevant molecules, and its ability to function as an inhibitor of certain enzymes. The main limitation of using N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide in laboratory experiments is its lack of specificity, as it can bind to a variety of molecules. Additionally, the effects of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide on the body are not yet fully understood, so caution should be taken when using the compound in experiments.

Future Directions

There are several potential future directions for the use of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide in scientific research. These include further studies on the structure and function of enzymes, receptors, and proteins, as well as studies on the effects of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide on the body. Additionally, N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide could be used to develop new diagnostic tools and new drugs and therapies. Finally, N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide could be used to study the structure of DNA and RNA, as well as to further understand the mechanism of action of the compound.

Synthesis Methods

N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxyphenyl piperazine-1-carboxylic acid with 4-methyl-6-pyridin-4-yl-pyridazin-3-yl chloride in aqueous acetic acid or in a solvent system such as dichloromethane. The reaction is typically carried out at room temperature and yields N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide in good yields. The synthesis of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(6-pyridin-4-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-19-5-3-2-4-18(19)23-21(28)27-14-12-26(13-15-27)20-7-6-17(24-25-20)16-8-10-22-11-9-16/h2-11H,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPFBBSJUGPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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